molecular formula C14H12BrNO3S B8711570 Ethyl 9-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-D]thiazole-2-carboxylate

Ethyl 9-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-D]thiazole-2-carboxylate

Cat. No.: B8711570
M. Wt: 354.22 g/mol
InChI Key: RAIPYKSSPOZNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 9-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-D]thiazole-2-carboxylate is a useful research compound. Its molecular formula is C14H12BrNO3S and its molecular weight is 354.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12BrNO3S

Molecular Weight

354.22 g/mol

IUPAC Name

ethyl 9-bromo-4,5-dihydro-[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate

InChI

InChI=1S/C14H12BrNO3S/c1-2-18-14(17)13-16-12-9-7-8(15)3-4-10(9)19-6-5-11(12)20-13/h3-4,7H,2,5-6H2,1H3

InChI Key

RAIPYKSSPOZNCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)CCOC3=C2C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one (3.4 g, 11 mmol) and ethyl thioamidooxalate (4.2 g, 32 mmol) was added ethanol (81 mL) and heated at reflux (at 80° C.) for 4 days. The reaction mixture was cooled to room temperature and cooled in an ice bath. The precipitate was collected by filtration to give 9-Bromo-4,5-dihydro-6-oxa-3-thia-1-aza-benzo[e]azulene-2-carboxylic acid ethyl ester (2.59 g, 69%). LC/MS (ESI+): m/z 355 (M+H).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
81 mL
Type
solvent
Reaction Step One

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